2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound with a molecular formula of C24H32N2O2S This compound is characterized by the presence of a triazole ring, a morpholine moiety, and a phenyl group substituted with a methylsulfanyl group
Preparation Methods
The synthesis of 2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves multiple steps, typically starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The morpholine moiety is introduced through a nucleophilic substitution reaction, where morpholine reacts with an appropriate halide. The final step involves the coupling of the triazole and morpholine intermediates with the phenyl group, which is substituted with a methylsulfanyl group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The phenyl group with the methylsulfanyl substitution may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE include:
2-(DIMETHYLAMINO)-2-[(4-METHYLPHENYL)METHYL]-1-[4-(MORPHOLIN-4-YL)PHENYL]BUTAN-1-ONE: This compound shares the morpholine and phenyl moieties but differs in the overall structure and functional groups.
4-((2R,4S)-1-([1,1′-BIPHENYL]-4-YL)-5-ETHOXY-4-METHYL-5-OXOPENTAN-2-YL)AMINO)-4-OXOBUTANOIC ACID: This compound has a similar phenyl group but differs in the presence of additional functional groups and overall structure.
The uniqueness of 2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE lies in its specific combination of the triazole ring, morpholine moiety, and phenyl group with a methylsulfanyl substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23N5O2S2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C17H23N5O2S2/c1-21-15(11-22-6-8-24-9-7-22)19-20-17(21)26-12-16(23)18-13-4-3-5-14(10-13)25-2/h3-5,10H,6-9,11-12H2,1-2H3,(H,18,23) |
InChI Key |
OTBILUAOUKUGJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.